Cas no 4055-72-5 (5-Allyl-1-methoxy-2,3-dihydroxybenzene)

5-Allyl-1-methoxy-2,3-dihydroxybenzene is a phenolic compound characterized by its distinct functional groups, including an allyl substituent and hydroxyl and methoxy moieties. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the development of bioactive molecules or polymer precursors. The presence of multiple hydroxyl groups enhances its potential as a chelating agent or antioxidant, while the allyl group offers versatility for further chemical modifications, such as thiol-ene click chemistry or polymerization reactions. Its stability under controlled conditions makes it a valuable intermediate in pharmaceutical and materials research. Proper handling and storage are recommended to preserve its integrity.
5-Allyl-1-methoxy-2,3-dihydroxybenzene structure
4055-72-5 structure
Product Name:5-Allyl-1-methoxy-2,3-dihydroxybenzene
CAS No:4055-72-5
MF:C10H12O3
MW:180.200483322144
CID:1512695
PubChem ID:11389746
Update Time:2025-06-10

5-Allyl-1-methoxy-2,3-dihydroxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-
    • 3-methoxy-5-prop-2-enylbenzene-1,2-diol
    • Pyrocatechol
    • SCHEMBL18338811
    • Eugenolol
    • DTXSID80464323
    • 4055-72-5
    • 5-allyl-1-methoxy-2,3-dihydroxybenzene
    • 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol
    • NS00116574
    • 5-Allyl-1-methoxy-2,3-dihydroxybenzene
    • Inchi: 1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3
    • InChI Key: BHIIRUKUMCZDIB-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(=CC(=C1)CC=C)O)O

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A262305-250mg
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$ 173.00 2023-04-19
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Additional information on 5-Allyl-1-methoxy-2,3-dihydroxybenzene

Comprehensive Overview of 5-Allyl-1-methoxy-2,3-dihydroxybenzene (CAS No. 4055-72-5): Properties, Applications, and Innovations

5-Allyl-1-methoxy-2,3-dihydroxybenzene, with the CAS number 4055-72-5, is a naturally occurring organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, often referred to by its systematic name, belongs to the class of allyl-substituted dihydroxybenzenes, which are known for their bioactive properties. Its molecular formula, C10H12O3, highlights a combination of aromatic and aliphatic functionalities, making it a subject of interest in both academic and industrial research.

The compound's structure features a methoxy group and two hydroxy groups attached to a benzene ring, along with an allyl side chain. This configuration contributes to its solubility in organic solvents and its potential for chemical modifications. Researchers have explored its role as a precursor in the synthesis of more complex molecules, particularly in the fields of flavor and fragrance chemistry, where its aromatic properties are highly valued. Additionally, its antioxidant activity has sparked interest in the cosmetics and nutraceutical industries, aligning with the growing consumer demand for natural and sustainable ingredients.

In the context of current trends, 5-Allyl-1-methoxy-2,3-dihydroxybenzene is often discussed alongside keywords like "natural antioxidants", "green chemistry", and "bioactive compounds". These terms reflect the compound's relevance in addressing modern challenges such as oxidative stress and the need for eco-friendly chemical processes. A surge in online searches for "plant-derived antioxidants" and "sustainable fragrance ingredients" further underscores its importance in today's market. Moreover, its potential applications in food preservation and skincare formulations have made it a focal point in interdisciplinary studies.

From a technical perspective, the synthesis and purification of CAS No. 4055-72-5 require careful consideration of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to characterize this compound. Its stability under various pH and temperature conditions has also been investigated, revealing insights into its suitability for different industrial applications. For instance, its resistance to degradation in acidic environments makes it a candidate for use in functional foods and beverages.

The growing emphasis on sustainability and natural products has positioned 5-Allyl-1-methoxy-2,3-dihydroxybenzene as a compound of interest for future innovations. Researchers are exploring its potential in biodegradable materials and renewable energy applications, tapping into the broader discourse on circular economy principles. As consumers and industries alike prioritize environmentally friendly solutions, this compound's versatility and natural origin make it a promising candidate for further development.

In conclusion, 5-Allyl-1-methoxy-2,3-dihydroxybenzene (CAS No. 4055-72-5) represents a fascinating intersection of chemistry, biology, and sustainability. Its multifaceted properties and applications align with contemporary scientific and market trends, ensuring its continued relevance in research and industry. Whether as a flavor enhancer, antioxidant agent, or green chemistry component, this compound exemplifies the potential of natural molecules to address global challenges while meeting consumer demands for safety and efficacy.

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